Lorlatinib acetate is derived from lorlatinib, which was first synthesized and characterized for its potent activity against anaplastic lymphoma kinase and other related pathways. The compound falls under the category of pharmaceuticals classified as targeted therapies, specifically designed to interfere with molecular targets associated with cancer progression.
The synthesis of lorlatinib acetate typically involves several key steps, including:
Lorlatinib acetate has a complex molecular structure characterized by multiple functional groups that confer its biological activity. The molecular formula of lorlatinib is C22H23ClF2N4O2S, while lorlatinib acetate includes an acetate moiety that enhances its solubility and pharmacokinetic properties.
Lorlatinib acetate undergoes various chemical reactions during its synthesis and metabolic processes:
Lorlatinib acetate exerts its therapeutic effects by selectively inhibiting anaplastic lymphoma kinase and other related tyrosine kinases. The mechanism involves:
Lorlatinib acetate exhibits several notable physical and chemical properties:
Lorlatinib acetate is primarily used in oncology for treating patients with non-small cell lung cancer harboring specific genetic alterations such as anaplastic lymphoma kinase rearrangements. Its applications include:
Lorlatinib acetate (PF-06463922 acetate) is a third-generation macrocyclic tyrosine kinase inhibitor (TKI) engineered for high selectivity against anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1). Its unique structure features a compact macrocyclic core that facilitates optimal binding to the ATP pocket of ALK/ROS1 kinases. This design enables potent inhibition of wild-type and mutant kinases by stabilizing the kinase in an inactive conformation through hydrogen bonding with key residues (e.g., Met1199 and Glu1210 in ALK) [3] [6]. Preclinical studies confirm lorlatinib's irreversible binding mechanism, which prevents ATP docking and suppresses downstream signaling pathways like STAT3, ERK, and AKT, ultimately inducing apoptosis in non-small cell lung cancer (NSCLC) cells [1] [4].
Table 1: Kinase Selectivity Profile of Lorlatinib Acetate
Target Kinase | Ki (nM) | IC₅₀ Range (nM)* | Cellular Activity |
---|---|---|---|
ROS1 | <0.025 | 0.2–1.0 | Suppresses SLC34A2-ROS1 fusion |
Wild-type ALK | <0.07 | 14–43 | Inhibits EML4-ALK phosphorylation |
ALK L1196M | 0.7 | 15–43 | Overcomes crizotinib resistance |
ALK G1269A | N/A | 14–80 | Targets ceritinib resistance |
ALK G1202R | N/A | 77–113 | Addresses 2nd-gen TKI resistance |
Source: [4] [8] [6]Note: IC₅₀ values derived from enzyme inhibition and cellular assays.
In ROS1-driven models, lorlatinib achieves sub-nanomolar potency (Ki <0.025 nM), significantly surpassing earlier inhibitors like crizotinib. This efficacy extends to fusion variants (e.g., CD74-ROS1, FIG-ROS1), where lorlatinib reduces tumor growth by >90% in xenograft models [9] [4]. Its dual targeting capability positions it as a critical therapeutic option for ALK/ROS1-rearranged NSCLC, particularly after resistance to first-line TKIs [1] [6].
A defining attribute of lorlatinib is its exceptional CNS penetration, engineered through low molecular weight (406.4 g/mol) and optimized lipophilicity. These properties minimize efflux by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), enabling unidirectional transport across the blood-brain barrier [2] [5]. Pharmacokinetic studies in rats demonstrate a cerebrospinal fluid (CSF)-to-plasma ratio of 75%, ensuring therapeutic concentrations in brain tissue [1] [6]. This penetration is critical for controlling intracranial metastases, which occur in >40% of ALK-positive NSCLC patients [5].
Table 2: CNS Efficacy Metrics in Clinical Trials
Patient Group | Cumulative Incidence of CNS Progression at 12 Months | Intracranial Response Rate (%) | CSF:Plasma Ratio |
---|---|---|---|
Baseline CNS mets (lorlatinib) | 23% (vs. 79% with crizotinib) | 64% (TKI-naïve) | 0.75 |
No baseline CNS mets (lorlatinib) | 9% | 50% (post-crizotinib) | N/A |
Post-2nd-gen TKI (lorlatinib) | 12% | 35% | N/A |
Clinical data from the phase II CROWN trial underscore these dynamics: Among TKI-naïve patients with measurable CNS metastases, 64% achieved confirmed intracranial responses. Lorlatinib also demonstrated prophylactic efficacy, with only 4 of 114 patients without baseline CNS metastases developing new lesions after 5 years [5]. This capability to both treat and prevent brain metastases represents a paradigm shift in managing advanced NSCLC [1] [2].
Lorlatinib's macrocyclic scaffold confers broad-spectrum activity against >15 ALK resistance mutations, particularly those emerging after second-generation TKI therapy. Its binding affinity varies predictably with mutation type, as quantified through cellular IC₅₀ values and clinical response correlations [3] [6].
Table 3: Mutation-Specific Binding Affinity and Clinical Impact
ALK Mutation | IC₅₀ (nM) | Prevalence Post-2nd-gen TKI | ORR in TKI-Pretreated Patients |
---|---|---|---|
Wild-type | 14–43 | 20–30% | 27–32% |
G1202R/del | 77–113 | 40–55% | 62–69% |
L1196M | 15–43 | 20–25% | 58% |
F1174X | 20–35 | 15–20% | 60% |
G1269A | 14–80 | 15–18% | 65% |
I1171X | 25–40 | 10–13% | 55% |
Notably, the solvent-front mutation G1202R—a common resistance mechanism to alectinib and ceritinib—shows heightened sensitivity to lorlatinib (IC₅₀: 77–113 nM). Tumor genotyping reveals G1202R in 53–55% of post-second-generation TKI samples, and its presence correlates with higher objective response rates (ORR: 62–69% vs. 27–32% in mutation-negative tumors) [3] [6]. Liquid biopsy analyses further validate that ALK mutation detection in plasma predicts lorlatinib efficacy, though tumor tissue genotyping remains superior for sensitivity (PFS HR: 0.47 for tissue vs. 0.81 for plasma) [3].
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: